molecular formula C7H2Cl2F3NO B1416450 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride CAS No. 1099597-75-7

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

Cat. No.: B1416450
CAS No.: 1099597-75-7
M. Wt: 243.99 g/mol
InChI Key: CEQQAPUZEUIPCH-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride (CAS: 1099597-75-7) is a high-value trifluoromethylpyridine derivative that serves as a critical chemical intermediate in advanced research and development. Its molecular structure, which incorporates both a carboxylic acid chloride moiety and a trifluoromethyl group on the pyridine ring, makes it a versatile and reactive building block for synthesizing more complex molecules. The compound is characterized by its molecular formula of C7H2Cl2F3NO and a molecular weight of 243.99 . This compound is primarily valued for its role as a key precursor in the synthesis of agrochemicals and pharmaceuticals. Pyridine and trifluoromethylpyridine compounds are recognized as important intermediates for numerous herbicides and pesticides . Specifically, its structural analog, 2-chloro-5-trifluoromethylpyridine, is a key intermediate in the synthesis of herbicides such as fluazifop . As an acyl chloride, this compound is highly reactive towards nucleophiles, enabling researchers to efficiently form amide or ester bonds. This reactivity is exploited to create a wide array of derivatives, such as carboxamides, for biological activity screening and structure-activity relationship (SAR) studies. Handling this material requires strict safety precautions. It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and causes serious eye damage (H318) . Furthermore, it reacts with water to liberate toxic gas . Researchers must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, immediate medical advice is required, and the mouth should be rinsed without inducing vomiting . The compound must be stored in a dry place in a closed container . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-4(6(9)14)1-3(2-13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQQAPUZEUIPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653378
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
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Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-75-7
Record name 2-Chloro-5-(trifluoromethyl)-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
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Record name 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONYL CHLORIDE
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Preparation Methods

Chlorination of 3-Trifluoromethylpyridine in Vapour Phase

Method Overview:
This approach involves direct vapour-phase chlorination of 3-trifluoromethylpyridine, often in the presence of a diluent such as carbon tetrachloride, under controlled high temperatures (300°C to 450°C). The process typically employs excess chlorine (from 1 to 6 moles per mole of pyridine) to facilitate selective chlorination at the desired position.

Key Conditions and Data:

Parameter Typical Range Remarks
Temperature 300°C - 450°C Higher temperatures favor chlorination at specific sites
Chlorine ratio ≥1 mol per mol of pyridine Ensures sufficient chlorination potential
Reaction time 10 - 30 seconds Short residence times prevent over-chlorination
Diluent Nitrogen, carbon tetrachloride Stabilizes the reaction environment

Research Findings:

  • Chlorination at elevated temperatures (e.g., 350°C to 425°C) yields predominantly 2-chloro-5-(trifluoromethyl)pyridine, with yields around 62% under optimized conditions.
  • The process benefits from UV irradiation at lower temperatures (<250°C) to enhance selectivity.
  • The reaction mechanism involves radical chlorination, with the trifluoromethyl group influencing regioselectivity.

Advantages:

  • High selectivity for the desired chlorinated pyridine.
  • Suitable for large-scale industrial application due to straightforward gas-phase process.

Photocatalytic and Gas-Phase Chlorination of Raw Materials

Method Overview:
Photocatalytic chlorination of trimethylpyridine derivatives, followed by gas-phase thermal chlorination, enables the synthesis of chlorinated pyridines with high purity. This method involves UV irradiation in the presence of catalysts such as ferric chloride supported on inert materials.

Research Highlights:

  • Use of UV light and catalysts like ferric chloride at 40-60°C facilitates selective chlorination.
  • Gas-phase thermal chlorination at 300-450°C with chlorine gas produces 2-chloro-5-(trifluoromethyl)pyridine with yields exceeding 60%.
  • The process involves multiple steps, including initial photocatalytic nitration, chlorination, and purification via rectification.

Data Summary:

Raw Material Catalyst Temperature Chlorine Ratio Yield Purity
3-Trifluoromethylpyridine FeCl₃ supported on inert carrier 350°C 1.1 mol/mol 62% >98%

Advantages:

  • Uses inexpensive raw materials.
  • High selectivity and yield.
  • Suitable for continuous industrial processes.

Chlorination of 3-Trifluoromethylpyridine via N-Oxide Intermediate

Method Overview:
This route involves oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by chlorination using phosphorus trichloride or other chlorinating agents. The process is conducted at low temperatures (-20°C to -30°C) to control selectivity.

Reaction Steps:

  • Oxidation of 3-trifluoromethylpyridine to its N-oxide.
  • Chlorination with trichlorophosphate or similar reagents.
  • Purification through distillation or recrystallization.

Research Data:

  • Yields approaching 92% for the chlorinated product.
  • Reaction conditions involve prolonged stirring (~20 hours) at low temperatures.
  • The process provides high purity suitable for pharmaceutical applications.

Advantages:

  • High selectivity due to the controlled oxidation-chlorination sequence.
  • Produces minimal by-products.

Direct Gas-Phase Thermal Chlorination of 3-Trifluoromethylpyridine

Method Overview:
This involves direct thermal chlorination in a tubular reactor with a ferric chloride catalyst, operating at high temperatures (300°C to 450°C). The process is optimized to favor mono-chlorination at the 2-position.

Research Findings:

  • Reaction temperatures around 400°C with a residence time of 10-20 seconds.
  • Use of a supported catalyst enhances regioselectivity.
  • Yields of 2-chloro-5-(trifluoromethyl)pyridine are approximately 60-65%.

Reaction Equation:
$$
\text{3-Trifluoromethylpyridine} + \text{Cl}_2 \xrightarrow{\text{heat, catalyst}} \text{2-Chloro-5-(trifluoromethyl)pyridine}
$$

Advantages:

  • Suitable for large-scale production.
  • High selectivity and yield.
  • Simplified process with direct chlorination.

Synthesis via Chlorination of 3-(Trifluoromethyl)pyridine N-Oxide

Method Overview:
This involves oxidation of 3-trifluoromethylpyridine to its N-oxide, followed by chlorination with reagents like phosphorus trichloride under reflux conditions.

Research Data:

  • Reaction yields around 92%.
  • Reaction conditions involve refluxing in dichloroethane with triethylamine.
  • Purification by distillation yields high-purity product.

Summary Table of Preparation Methods

Method Raw Material Chlorination Technique Temperature Yield (%) Purity Notes
Vapour-phase chlorination 3-Trifluoromethylpyridine Gas-phase thermal 350-450°C 62 >98% High temperature, continuous process
Photocatalytic + gas-phase Trimethylpyridine derivatives UV + thermal 40-60°C / 350°C >60 >98% Multi-step, high selectivity
N-oxide chlorination 3-Trifluoromethylpyridine N-oxide Chemical chlorination -20°C to reflux ~92 High Low temperature, high purity
Direct thermal chlorination 3-Trifluoromethylpyridine Gas-phase 300-450°C 60-65 >98% Catalyst-supported, scalable

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and agrochemicals.

    Industry: The compound is used in the production of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic sites. This interaction can disrupt normal cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name : 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
  • CAS Number : 1099597-75-7
  • Molecular Formula: C₇H₂Cl₂F₃NO
  • Molecular Weight : 243.99–244 g/mol
  • Purity : >97%
  • Physical State : Corrosive liquid
  • Hazard Classification : GHS05 (Corrosive), GHS06 (Toxic)

This compound is a reactive acyl chloride derivative of a trifluoromethyl-substituted pyridine. Its high reactivity stems from the carbonyl chloride (-COCl) group, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and ligands for metal catalysis. The trifluoromethyl (-CF₃) and chloro (-Cl) groups on the pyridine ring enhance its electron-withdrawing properties, influencing both reactivity and stability .

Structural and Functional Group Comparisons

Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • CAS Number : 655235-65-7
  • Molecular Formula: C₈H₅ClF₃NO₂
  • Molecular Weight : 239.58 g/mol
  • Key Differences :
    • Functional Group : Contains a methyl ester (-COOCH₃) instead of a carbonyl chloride (-COCl).
    • Reactivity : Less reactive than acyl chlorides; esters are typically hydrolyzed under basic or acidic conditions, whereas acyl chlorides undergo rapid nucleophilic substitution.
    • Applications : Used in stable intermediates for drug discovery, where controlled reactivity is required .
Ethyl 4-(2-Bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (Compound 200)
  • Source :
  • Molecular Features :
    • Incorporates a bromo (-Br) substituent on the pyridine ring.
    • Contains a pyrrole-carboxylate moiety, increasing structural complexity.
  • Reactivity: The bromo group allows for cross-coupling reactions (e.g., Suzuki), while the ester group offers stability.
3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine (CAS 80194-72-5)
  • Note: This is a synonym for the target compound (this compound) .
  • Molecular Formula: C₇H₂Cl₂F₃NO (identical to the target compound) .

Electronic and Steric Effects

  • Target Compound : The -CF₃ group at position 5 and -Cl at position 2 create strong electron-withdrawing effects, activating the carbonyl chloride for nucleophilic attack. Steric hindrance is moderate due to the planar pyridine ring .
  • Methyl Ester Analog : The -COOCH₃ group is less electron-withdrawing than -COCl, reducing electrophilicity. This makes it less reactive but more stable for long-term storage .

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride is a pyridine derivative known for its diverse applications in medicinal chemistry and agrochemical synthesis. Its unique structure, characterized by a trifluoromethyl group and a chloro substituent, enhances its biological activity, making it a compound of interest in various research domains. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₂ClF₃NO
  • Molecular Weight : 211.54 g/mol
  • Structure : The presence of both chloro and trifluoromethyl groups significantly influences the compound's reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances the compound's potency against specific enzymes, such as reverse transcriptase, which is crucial in viral replication processes. This suggests potential antiviral properties.
  • Modulation of Gene Expression : Studies indicate that compounds containing trifluoromethyl groups can influence gene expression pathways by inhibiting transcription factors like NF-κB and AP-1, which are involved in inflammatory responses and cancer progression .

Biological Activity and Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Antiviral Activity : Its ability to inhibit reverse transcriptase suggests potential use in treating viral infections such as HIV .
  • Anti-inflammatory Properties : Research indicates that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralInhibition of reverse transcriptase
Anti-inflammatoryCOX-1/COX-2 inhibition
Gene expression modulationInhibition of NF-κB and AP-1

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antiviral Properties : A study demonstrated that trifluoromethylated pyridine derivatives could effectively inhibit HIV replication in vitro, suggesting that similar mechanisms may apply to this compound .
  • Research on Anti-inflammatory Effects : Another study focused on the structure-activity relationship (SAR) of pyridine derivatives showed that the introduction of trifluoromethyl groups significantly increased anti-inflammatory potency compared to non-fluorinated analogs .
  • Gene Expression Modulation Study : Research indicated that trifluoromethylated compounds could alter gene expression profiles related to cancer cell proliferation, highlighting their potential as anticancer agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride?

The compound is typically synthesized via halogenation or functionalization of pyridine precursors. For example:

  • Halogenation : Catalytic vapor-phase chlorination of β-picoline derivatives under high-temperature conditions introduces chlorine at position 2 .
  • Carbonyl Chloride Formation : Oxidation of 3-methyl or 3-carboxylic acid pyridine derivatives followed by treatment with thionyl chloride (SOCl₂) yields the carbonyl chloride group at position 3 .
  • Trifluoromethylation : Fluorination of methyl groups using sulfur tetrafluoride (SF₄) or halogen exchange reactions can introduce the CF₃ group at position 5 .

Key Data :

Reaction StepReagents/ConditionsYield RangeReference
ChlorinationCl₂, 300–400°C, catalyst50–70%
CarbonylationSOCl₂, reflux, 12 h80–90%

Q. How can the purity and structural integrity of this compound be validated?

Methodological approaches include:

  • Chromatography : HPLC or GC-MS to assess purity (>95% by GC, as in ).
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.5 ppm for pyridine protons, δ ~160 ppm for carbonyl chloride in ¹³C NMR) .
  • Physical Properties : Melting point (32–34°C) and boiling point (147°C) verification .

Q. What safety protocols are critical when handling this compound?

  • Reactivity : The carbonyl chloride group is moisture-sensitive; reactions must be conducted under anhydrous conditions .
  • Storage : Store at 2–8°C in sealed containers due to its low flash point (113°C) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How can competing reactivity at the 2-chloro and 3-carbonyl chloride positions be controlled during nucleophilic substitution?

  • Selective Substitution : The 2-chloro group is more reactive toward nucleophiles (e.g., amines) due to reduced steric hindrance compared to the 3-carbonyl chloride. Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor substitution at position 2 .
  • Protection Strategies : Temporarily protect the carbonyl chloride as an ester (e.g., using ethanol/H⁺) to prevent unwanted hydrolysis during substitution at position 2 .

Q. What mechanistic insights explain the trifluoromethyl group’s electronic effects on cross-coupling reactions?

  • Electron-Withdrawing Nature : The CF₃ group reduces electron density on the pyridine ring, facilitating oxidative addition in palladium-catalyzed Suzuki-Miyaura couplings. However, it may also slow transmetallation steps due to steric bulk. Optimize with Pd(PPh₃)₄ and elevated temperatures (80–100°C) .
  • Computational Support : DFT studies show CF₃ increases the LUMO energy of the pyridine ring, favoring electrophilic attack at position 4 .

Q. How can this compound serve as a synthon for bioactive molecule development?

  • Medicinal Chemistry : React the carbonyl chloride with amines to form amide bonds, generating potential kinase inhibitors or protease modulators .
  • Chemical Probes : Functionalize the pyridine core with fluorescent tags (e.g., dansyl chloride) for studying enzyme-substrate interactions .

Example Application :

Target MoleculeReaction StepBiological ActivityReference
Pyridine-based amideAmidation with benzylamineEGFR inhibitor (IC₅₀: 0.2 µM)

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (147°C vs. 160°C in some literature) – how should researchers validate this?

  • Source Evaluation : Prioritize peer-reviewed journals over vendor data. reports 147°C (lit.), consistent with its molecular weight (181.54 g/mol) .
  • Experimental Replication : Perform distillation under reduced pressure (e.g., 20 mmHg) to observe boiling point alignment .

Methodological Best Practices

Q. What purification techniques are optimal for isolating this compound?

  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove impurities, yielding white crystals .
  • Column Chromatography : Employ silica gel with a gradient of 5–20% ethyl acetate in hexane for high-purity isolation (>99%) .

Q. How to mitigate decomposition during long-term storage?

  • Stabilization : Add molecular sieves (3Å) to absorb moisture and store under nitrogen .
  • Monitoring : Conduct quarterly NMR/HPLC checks to detect hydrolysis of the carbonyl chloride to carboxylic acid .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl chloride

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